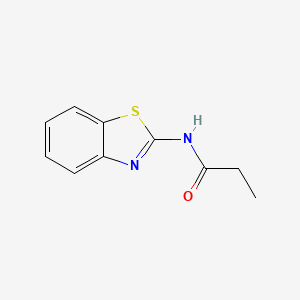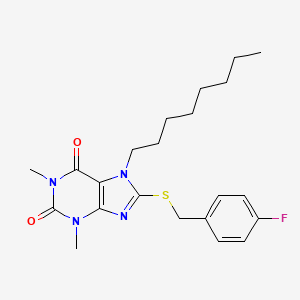![molecular formula C20H17ClN4O2S B11652789 (6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652789.png)
(6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (6Z)-6-{[5-(3-cloro-4-metilfenil)furan-2-il]metilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es una molécula orgánica compleja que presenta un núcleo de tiadiazolo-pirimidinona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (6Z)-6-{[5-(3-cloro-4-metilfenil)furan-2-il]metilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del Anillo Furánico: Comenzando con un precursor adecuado, como un ácido fenilacético sustituido, el anillo furánico se puede construir mediante reacciones de ciclización.
Introducción del Grupo Cloro-Metilfenil: Este paso implica la cloración del grupo metilfenil, a menudo utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Construcción del Núcleo Tiadiazolo-Pirimidinona: Esto implica la ciclización de precursores apropiados en condiciones ácidas o básicas, a menudo utilizando reactivos como hidrazina y disulfuro de carbono.
Ensamblaje Final: El paso final implica la condensación de los intermedios de furano y tiadiazolo-pirimidinona en condiciones controladas, típicamente utilizando una base como etóxido de sodio en etanol.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo furánico, utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden dirigirse al grupo imino, convirtiéndolo en una amina utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo cloro se puede sustituir con varios nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas en presencia de una base como trietilamina.
Productos Principales
Oxidación: Los productos pueden incluir ácidos carboxílicos o cetonas.
Reducción: El producto principal sería la amina correspondiente.
Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su reactividad única y su potencial como bloque de construcción para moléculas más complejas. Sus diversos grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
Biológicamente, el compuesto se investiga por su potencial como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En química medicinal, este compuesto se explora por sus posibles propiedades terapéuticas. Su capacidad para modular vías biológicas podría hacerlo útil para tratar enfermedades como el cáncer, las infecciones o las afecciones inflamatorias.
Industria
Industrialmente, el compuesto podría usarse en el desarrollo de nuevos materiales o como precursor en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo por el cual (6Z)-6-{[5-(3-cloro-4-metilfenil)furan-2-il]metilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona ejerce sus efectos probablemente esté relacionado con su interacción con objetivos moleculares específicos. Estos podrían incluir enzimas, receptores o ácidos nucleicos. Las características estructurales del compuesto le permiten encajar en sitios activos o bolsas de unión, modulando la actividad de estos objetivos e influyendo en las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- (6Z)-6-{[5-(3-clorofenil)furan-2-il]metilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona
- (6Z)-6-{[5-(4-metilfenil)furan-2-il]metilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona
Unicidad
La combinación única de un grupo cloro-metilfenil y un anillo de furano en (6Z)-6-{[5-(3-cloro-4-metilfenil)furan-2-il]metilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona lo distingue de compuestos similares. Esta singularidad estructural puede conferir distintas actividades biológicas y perfiles de reactividad, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C20H17ClN4O2S |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
(6Z)-6-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H17ClN4O2S/c1-3-4-17-24-25-18(22)14(19(26)23-20(25)28-17)10-13-7-8-16(27-13)12-6-5-11(2)15(21)9-12/h5-10,22H,3-4H2,1-2H3/b14-10-,22-18? |
Clave InChI |
MNADJZHNLORSKN-JEGSZOCCSA-N |
SMILES isomérico |
CCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)/C(=O)N=C2S1 |
SMILES canónico |
CCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652718.png)
![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![N-(4-fluorophenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11652746.png)
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652751.png)
![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)
![(2-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11652764.png)

![Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate](/img/structure/B11652767.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)

![3-methoxy-N-[2-(piperidin-1-yl)ethyl]-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B11652790.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11652795.png)
![8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11652800.png)
